molecular formula C21H19ClN4O B2629526 1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941887-75-8

1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2629526
CAS No.: 941887-75-8
M. Wt: 378.86
InChI Key: YPGCRRYIUANKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound that features a combination of indole and pyrazinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.

    Pyrazinone Derivatives: Compounds with a pyrazinone ring, used in various pharmaceutical applications.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is unique due to its combination of indole and pyrazinone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(1H-indol-3-yl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-17-7-5-15(6-8-17)14-26-12-11-24-20(21(26)27)23-10-9-16-13-25-19-4-2-1-3-18(16)19/h1-8,11-13,25H,9-10,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCRRYIUANKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.